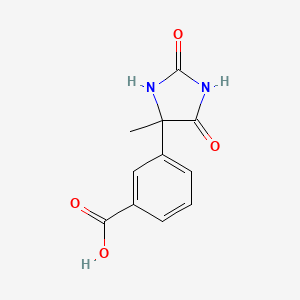

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid

描述

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is a heterocyclic compound featuring an imidazolidinone core fused with a benzoic acid moiety. The imidazolidinone ring system is known for its rigidity and hydrogen-bonding capacity, which can influence molecular recognition in biological systems or material science applications. The benzoic acid group enhances solubility in polar solvents and facilitates salt formation, a critical feature in pharmaceutical design .

属性

IUPAC Name |

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-11(9(16)12-10(17)13-11)7-4-2-3-6(5-7)8(14)15/h2-5H,1H3,(H,14,15)(H2,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUDKWCSKIHORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729750 | |

| Record name | 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652992-47-7 | |

| Record name | 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Patented Method (US5658935)

This method involves stepwise synthesis from the C-terminal end, utilizing peptide coupling techniques with protected amino groups and carboxyl groups. The protective groups are removed post-coupling via hydrogenation or acid cleavage, leading to the target compound.

Cycloaddition and Alkylation Approach

A notable route involves a [3+2] cycloaddition of isocyano compounds with hydantoin derivatives, followed by alkylation with benzyl bromide derivatives to introduce aromatic substituents. This method is advantageous for introducing various polar groups and substituents onto the heterocycle.

Synthesis via Hydantoin Derivatives

Starting from methyl 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoate, the compound is prepared through ester hydrolysis, amidation, and subsequent cyclization steps. The process involves:

- Hydrolysis of methyl esters to acids.

- Amidation with appropriate amines.

- Cyclization to form the heterocyclic core.

Data Summary and Comparative Analysis

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Peptide coupling | Protected amino acids + heterocycle | EDC/NHS-mediated amidation | High yield, versatile | Requires protection/deprotection steps |

| Cycloaddition + alkylation | Isocyanides + hydantoins + benzyl derivatives | [3+2] cycloaddition, nucleophilic substitution | Modular, allows diversity | Multi-step, requires purification |

| Hydantoin cyclization | Ketones + ammonium carbonate | Heating or microwave | Simple, scalable | Limited functional group tolerance |

化学反应分析

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

Organic Synthesis

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid serves as a versatile building block in organic synthesis. It is employed in the development of new materials and pharmaceuticals due to its reactive functional groups that can undergo various chemical transformations.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a minimum inhibitory concentration (MIC) as low as 10 µg/mL was observed against specific bacterial strains.

- Anticancer Potential : In vitro studies demonstrated that the compound can significantly reduce cell viability in human cancer cell lines. Notably, one study reported a reduction of up to 70% in breast cancer cells after 48 hours of exposure at concentrations of 50 µM.

Therapeutic Applications

The compound is being explored for its therapeutic potential in drug development. Its ability to inhibit specific enzymes, such as PTP1B (protein tyrosine phosphatase 1B), has been highlighted in recent research. An IC50 value of approximately 2.07 µM indicates its strong inhibitory potential compared to other known inhibitors.

Antimicrobial Testing

A study assessing the antimicrobial efficacy of this compound revealed its effectiveness against various bacterial strains. The results indicated:

- MIC Values : As low as 10 µg/mL for certain strains.

This suggests that the compound could be developed into a new class of antibiotics.

Cancer Cell Line Studies

In vitro assays involving human cancer cell lines provided compelling evidence for the compound's anticancer properties:

- A significant decrease in cell viability was observed in breast cancer cells, with reductions reaching up to 70% at concentrations around 50 µM over a period of 48 hours.

These findings warrant further investigation into its mechanisms of action and potential as an anticancer agent.

PTP1B Inhibition

Recent studies have focused on the role of this compound as a PTP1B inhibitor:

- The reported IC50 value of approximately 2.07 µM positions it as a promising candidate for further exploration in diabetes and obesity treatment due to PTP1B's role in insulin signaling pathways.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for new materials and pharmaceuticals |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Significant reduction in viability of cancer cell lines |

| Therapeutics | Potential PTP1B inhibitor with implications for diabetes treatment |

作用机制

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Positional Isomer: 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic Acid

Key Differences :

- Substitution Position : The benzoic acid group is attached at the 4-position of the benzene ring instead of the 3-position.

- Molecular Weight : 234.21 g/mol (vs. theoretical ~220–230 g/mol for the 3-substituted variant) .

- Applications : Marketed as a "versatile small-molecule scaffold," the 4-substituted isomer is used in high-throughput drug discovery due to its structural rigidity and compatibility with combinatorial chemistry .

Physicochemical Comparison :

Propanoic Acid Derivative: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid

Key Differences :

- Functional Group: Propanoic acid replaces benzoic acid, reducing aromaticity but increasing aliphatic flexibility.

- Physicochemical Data :

Thioether-Containing Analogue: 2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]thio}benzoic Acid

Key Differences :

- Substituent: A thioether (-S-) group bridges the imidazolidinone and benzoic acid moieties.

- Reactivity : The thioether enhances electrophilicity, promoting nucleophilic attack in synthetic reactions (e.g., alkylation or metal coordination) .

- Molecular Weight : 352.34 g/mol (estimated from C₁₃H₁₂N₂O₄S formula).

Substituted Imidazolidinones: 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid

Key Differences :

- Substituent : A 4-methoxybenzyl group introduces electron-donating effects, altering electronic distribution and solubility.

- Molecular Weight : 292.29 g/mol .

- Biological Relevance : The methoxy group may enhance blood-brain barrier penetration, making this compound a candidate for neuroactive drug development .

生物活性

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₀N₂O₄

- CAS Number : 652992-47-7

The presence of the imidazolidine ring and the benzoic acid moiety contributes to its unique chemical properties, which are essential for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The compound has also been investigated for its potential anticancer effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

- Enzyme Inhibition : The biological activity may be linked to its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTP1B), which play a crucial role in insulin signaling and glucose metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Testing : In a study assessing antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain strains, suggesting potent antibacterial activity.

- Cancer Cell Lines : In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. For example, a study reported a decrease in viability by up to 70% in breast cancer cells after 48 hours of exposure at concentrations of 50 µM.

- PTP1B Inhibition : Recent research highlighted the compound's role as a PTP1B inhibitor. It exhibited an IC50 value of approximately 2.07 µM, indicating strong inhibitory potential compared to other known inhibitors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid | Imidazolidine ring | Antimicrobial |

| 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid | Similar structure with different substituents | Anticancer |

| 3-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid | Enhanced aromatic interactions | Potentially higher anticancer activity |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation or condensation reactions. For example, derivatives are prepared by reacting intermediates like 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with halogenated ketones under reflux conditions in ethanol or DMF. Catalytic acetic acid is often used to enhance reaction efficiency. Yields (e.g., 75% in one protocol) depend on stoichiometry, solvent polarity, and temperature control .

- Key Variables : Reflux time (4–6 hours), solvent choice (ethanol vs. DMF), and molar ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- 1H/13C NMR : Assign peaks for imidazolidinone protons (δ ~1.79 ppm for methyl groups) and aromatic protons (δ 7.2–8.1 ppm for benzoic acid). Diastereomeric mixtures require analysis of splitting patterns (e.g., δ 4.74–4.89 ppm for diastereotopic protons) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1745 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

- Melting Point : Used to assess purity (reported range: 159–160°C for the parent compound) .

Q. How should researchers handle and store the compound to ensure stability during experiments?

- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., N2). Avoid prolonged exposure to moisture or light, as the imidazolidinone ring may hydrolyze. Use freshly distilled DMSO for solubility studies to prevent decomposition .

Advanced Research Questions

Q. How can structural modifications of the imidazolidinone core enhance biological activity or selectivity?

- Methodology :

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzoic acid moiety to improve receptor binding. For example, fluorophenyl derivatives show enhanced activity in DP1 receptor agonism studies .

- Heterocyclic Fusion : Attach indole or thiazole rings to the imidazolidinone scaffold to modulate pharmacokinetic properties. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 .

Q. What challenges arise in interpreting NMR data for diastereomeric derivatives, and how can they be resolved?

- Case Study : A diastereomeric mixture of 4-(1-(2,4-difluorophenyl)-propan-2-yl)-derivatives showed a 1:1.35 isomer ratio via 1H NMR. Challenges include overlapping signals and dynamic exchange effects. Solutions:

- Use low-temperature NMR (e.g., 200 MHz in DMSO-d6 at 25°C) to slow exchange.

- Employ 2D techniques (COSY, NOESY) to distinguish stereoisomers .

Q. How do solubility limitations of this compound impact formulation for in vivo studies?

- Methodology :

- Co-solvent Systems : Use ethanol/PEG-400 mixtures (e.g., 30:70 v/v) to enhance aqueous solubility.

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) with sodium bicarbonate to form a water-soluble salt .

Q. What analytical strategies address contradictions in reported biological activity data across studies?

- Case Study : Variability in antibacterial activity (e.g., MIC values) may stem from differences in bacterial strains or assay conditions. Solutions:

- Standardize protocols (CLSI guidelines) for minimum inhibitory concentration (MIC) assays.

- Validate purity via HPLC (e.g., >95% purity) to exclude impurities as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。